N-(4-fluorophenyl)quinoline-8-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluorophenyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTVMDNQAKKWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Fluorophenyl Quinoline 8 Sulfonamide and Analogues
Established Synthetic Routes for Quinoline-8-sulfonamides
The construction of the quinoline-8-sulfonamide (B86410) core is most commonly achieved through the reaction of a key intermediate, 8-quinolinesulfonyl chloride, with a suitable amine.
Reaction of 8-Quinolinesulfonyl Chloride with Amines
The principal and most direct method for the synthesis of N-(4-fluorophenyl)quinoline-8-sulfonamide involves the reaction of 8-quinolinesulfonyl chloride with 4-fluoroaniline (B128567). This reaction is a classic example of sulfonamide bond formation.
The synthesis of the crucial precursor, 8-quinolinesulfonyl chloride, can be accomplished through several methods. A common industrial approach involves the direct sulfonation of quinoline (B57606) with chlorosulfonic acid, followed by treatment with thionyl chloride. google.com Reaction conditions, such as temperature and the ratio of reactants, are critical to optimize the yield and purity of the desired 8-isomer. uop.edu.pk
Once 8-quinolinesulfonyl chloride is obtained, it is reacted with the desired amine. In the case of this compound, 4-fluoroaniline is the amine of choice. The reaction is typically carried out in an anhydrous solvent, such as acetonitrile (B52724) or chloroform, often in the presence of a base like triethylamine (B128534) to scavenge the hydrochloric acid byproduct. mdpi.comnih.gov The reaction mixture is usually stirred at room temperature for a period of time, after which the product can be isolated and purified by standard techniques such as recrystallization or column chromatography. nih.gov
A representative synthetic scheme is as follows:
Step 1: Synthesis of 8-Quinolinesulfonyl Chloride Quinoline is reacted with chlorosulfonic acid, followed by thionyl chloride, to yield 8-quinolinesulfonyl chloride.
Step 2: Synthesis of this compound 8-Quinolinesulfonyl chloride is then reacted with 4-fluoroaniline in the presence of a base to afford the final product.
| Reactant 1 | Reactant 2 | Reagents | Product |
| Quinoline | Chlorosulfonic Acid, Thionyl Chloride | - | 8-Quinolinesulfonyl Chloride |
| 8-Quinolinesulfonyl Chloride | 4-fluoroaniline | Triethylamine, Acetonitrile | This compound |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and versatile method for the synthesis of more complex analogues of this compound. nih.gov This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring, which can serve as a linker to introduce a wide variety of functional groups. mdpi.comresearchgate.net
In this approach, a precursor quinoline-8-sulfonamide bearing either an azide (B81097) or a terminal alkyne functionality is first synthesized. This precursor is then reacted with a complementary alkyne or azide-containing molecule in the presence of a copper(I) catalyst. mdpi.com The copper catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, facilitates the cycloaddition reaction to yield the triazole-linked product. mdpi.com
This methodology has been successfully employed in the synthesis of a series of 8-quinolinesulfonamide derivatives designed as potential modulators of biological targets. mdpi.comresearchgate.net For instance, an alkyne-functionalized quinoline-8-sulfonamide can be "clicked" with various organic azides to generate a library of diverse analogues. mdpi.com
| Starting Material 1 | Starting Material 2 | Catalyst System | Product |
| Alkyne-functionalized quinoline-8-sulfonamide | Organic azide | Copper(II) sulfate, Sodium ascorbate | 1,2,3-Triazole-linked quinoline-8-sulfonamide analogue |
| Azide-functionalized quinoline-8-sulfonamide | Terminal alkyne | Copper(II) sulfate, Sodium ascorbate | 1,2,3-Triazole-linked quinoline-8-sulfonamide analogue |
Alternative Green Chemistry Methods and Catalyst Applications (e.g., Microwave-Assisted)
In recent years, there has been a growing emphasis on the development of more environmentally friendly and efficient synthetic methods. Microwave-assisted organic synthesis has emerged as a valuable tool in this regard, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. researchgate.netnih.gov
While a specific microwave-assisted synthesis for this compound has not been extensively reported, the general applicability of microwave irradiation to both quinoline and sulfonamide synthesis suggests its potential for this target molecule. researchgate.netnih.gov For instance, microwave heating has been successfully used to accelerate the synthesis of various quinoline derivatives and other sulfonamides. researchgate.netnih.gov This technique could potentially be applied to both the formation of the 8-quinolinesulfonyl chloride and its subsequent reaction with 4-fluoroaniline, offering a more sustainable and time-efficient alternative to conventional heating methods.
Strategies for Functionalization and Analog Synthesis
The development of analogues of this compound is crucial for understanding its structure-activity relationship (SAR) and for optimizing its biological properties. This involves the rational design of modifications to both the quinoline ring and the sulfonamide moiety.
Rational Design of Quinoline Ring Modifications
The quinoline ring system offers multiple positions for substitution, allowing for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties. The rational design of these modifications is often guided by computational modeling and an understanding of the target's binding site. mdpi.com
For example, in the design of quinoline-based inhibitors, the introduction of a second quinolinyl fragment to the modulator molecule has been shown to have a significant impact on the activity of the compound. mdpi.com
Systematic Variation of the Sulfonamide Moiety Substituents
The N-aryl group of the sulfonamide moiety is another key area for systematic variation. In the parent compound, this is a 4-fluorophenyl group. By replacing this group with other substituted aryl or heteroaryl rings, it is possible to probe the electronic and steric requirements of the binding pocket.
For instance, a library of analogues can be synthesized by reacting 8-quinolinesulfonyl chloride with a diverse range of anilines or other amino-containing heterocycles. nih.gov The nature and position of substituents on the aromatic ring can have a profound effect on the biological activity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the sulfonamide nitrogen and its ability to participate in hydrogen bonding. nih.gov
The systematic variation of this part of the molecule is a common strategy in drug discovery to build a comprehensive SAR and to identify analogues with improved potency and selectivity. nih.gov
Molecular Hybridization and Privileged Structure Integration
Molecular hybridization is a prominent strategy in medicinal chemistry that involves combining two or more pharmacophores or bioactive moieties into a single, new molecule. researchgate.netnih.gov This approach aims to create hybrid compounds with enhanced affinity, greater efficacy, or a novel mechanism of action compared to the individual parent molecules. researchgate.netnih.gov The design of this compound is a clear example of this strategy, merging the quinoline core with a sulfonamide functional group.
The quinoline scaffold is widely regarded as a "privileged structure" in drug discovery. researchgate.netnih.gov This designation is due to its frequent appearance in bioactive natural products, such as quinine (B1679958) and camptothecin, and its ability to serve as a versatile framework for interacting with a wide range of biological targets. researchgate.net The fusion of a benzene (B151609) ring with a pyridine (B92270) ring gives quinoline a unique electronic and structural profile, allowing for diverse modifications and interactions within biological systems. nih.gov
Similarly, the sulfonamide moiety is a crucial pharmacophore found in a wide array of therapeutic agents, known for its role in antibacterial sulfa drugs and various other classes of pharmaceuticals. nih.govmdpi.com Sulfonamides are known to act as inhibitors for enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov
The integration of these two privileged components—quinoline and sulfonamide—into a single hybrid molecule like this compound is a deliberate design choice. researchgate.netnih.gov This strategy aims to leverage the distinct properties of each moiety to create compounds with potentially synergistic or enhanced biological activities. mdpi.comresearchgate.net Researchers have developed numerous quinoline-sulfonamide hybrids to explore their potential as anticancer, antibacterial, and enzyme-inhibiting agents. researchgate.netnih.govnih.gov
Mechanistic Insights into Synthesis Reactions
The synthesis of this compound and its analogues relies on fundamental organic reactions. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes and developing new derivatives.
Nucleophilic Substitution Pathways
The formation of the sulfonamide bond in this compound is a classic example of a nucleophilic substitution reaction. The key step involves the reaction of quinoline-8-sulfonyl chloride with an amine, in this case, 4-fluoroaniline. nih.govmdpi.comnih.gov This reaction typically proceeds in the presence of a base like triethylamine or pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct. mdpi.comnih.gov
The mechanism is generally considered a nucleophilic acyl-type substitution at the sulfur atom. It proceeds through a stepwise addition-elimination pathway:
Nucleophilic Attack: The nitrogen atom of the amine (4-fluoroaniline) acts as a nucleophile, attacking the electrophilic sulfur atom of the quinoline-8-sulfonyl chloride.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate where the negative charge is stabilized by the electronegative oxygen atoms.
Elimination of the Leaving Group: The intermediate collapses, re-forming the sulfur-oxygen double bond and expelling the chloride ion, which is a good leaving group.
Deprotonation: The base in the reaction mixture removes a proton from the nitrogen atom, yielding the final neutral sulfonamide product.
This nucleophilic substitution pathway is highly efficient and widely used for the synthesis of a vast array of sulfonamide derivatives from various sulfonyl chlorides and amines. nih.gov
Furthermore, nucleophilic substitution reactions can also occur on the quinoline ring itself. The electron-deficient pyridine part of the quinoline system is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, especially if a good leaving group like a halogen is present. gcwgandhinagar.comquimicaorganica.org These reactions proceed via an addition-elimination mechanism, forming a stable intermediate where the negative charge is delocalized onto the ring nitrogen atom. quimicaorganica.org
Electrophilic Aromatic Substitution Dynamics
The precursor to the sulfonamide, quinoline-8-sulfonyl chloride, is typically synthesized via an electrophilic aromatic substitution (EAS) reaction on the quinoline ring. In quinoline, the benzene ring is more electron-rich than the pyridine ring, which is deactivated by the electronegative nitrogen atom. gcwgandhinagar.comquimicaorganica.org Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) portion of the molecule. quimicaorganica.orgiust.ac.irimperial.ac.uk
The sulfonation of quinoline demonstrates this principle. The reaction of quinoline with fuming sulfuric acid under vigorous conditions (e.g., high temperature) leads to the introduction of a sulfonic acid (-SO3H) group. uop.edu.pk The substitution occurs primarily at the C5 and C8 positions, yielding a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. iust.ac.iruop.edu.pk
The regioselectivity for the 5- and 8-positions can be explained by examining the stability of the Wheland intermediate (also known as an arenium ion or sigma complex) formed during the reaction. quimicaorganica.orgimperial.ac.uk Attack at C5 or C8 results in a cationic intermediate where the positive charge can be delocalized over two rings without disrupting the aromaticity of the adjacent pyridine ring. quimicaorganica.org In contrast, attack at C6 or C7 leads to less stable intermediates. quimicaorganica.org The resulting quinoline-8-sulfonic acid can then be converted to quinoline-8-sulfonyl chloride by reacting it with reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Cycloaddition Reaction Mechanisms
While not directly involved in the final sulfonamide-forming step, cycloaddition reactions represent a powerful method for constructing or modifying the quinoline core itself. Recent research has explored various cycloaddition pathways involving quinolines.
One notable example is the photochemical dearomative cycloaddition of quinolines with alkenes. nih.govacs.org This process can generate sterically congested and complex polycyclic structures. The mechanism is believed to involve the excitation of a Lewis acid-activated quinoline to a triplet state, followed by a stepwise radical cycloaddition with the alkene. nih.gov This process includes a reversible radical addition step and a selectivity-determining radical recombination step, allowing for the controlled formation of specific regio- and stereoisomers. nih.govacs.org
Other cycloaddition strategies include:
[4+2] Cycloadditions: Visible-light-induced [4+2] cycloaddition reactions have been reported between quinolines and certain arenophiles, such as 1,2,4,5-tetrazines, to form complex fused ring systems. researchgate.net
Intramolecular Cycloadditions: Synthetic routes to quinolines can involve intramolecular cyclization that has cycloaddition characteristics. For instance, an iodine-mediated desulfurative cyclization process has been developed where an intermediate undergoes an intramolecular cycloaddition followed by cleavage of a C-S bond to afford the quinoline framework. rsc.org
Cascade Reactions: Cascade dearomative [2+2] cycloaddition/rearrangement reactions between quinoline derivatives and alkenes have been developed to provide facile access to pharmaceutically relevant hybrid fused 2D/3D ring systems. researchgate.net
These advanced cycloaddition methodologies highlight the versatility of the quinoline scaffold in complex molecule synthesis.
Computational and Theoretical Investigations of N 4 Fluorophenyl Quinoline 8 Sulfonamide Analogues
Advanced Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking and molecular dynamics, are instrumental in predicting how quinoline-8-sulfonamide (B86410) analogues interact with biological targets. These in silico methods provide a rational basis for designing novel compounds and understanding their mechanism of action at a molecular level.
Prediction of Ligand-Protein Binding Affinities and Modes of Interaction
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial for identifying key interactions that stabilize the ligand-protein complex and for estimating the binding affinity. For instance, in studies targeting the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism, various quinoline-8-sulfonamide derivatives have been evaluated using software like Genetic Optimization for Ligand Docking (GOLD). mdpi.com
The binding affinity is often expressed as a docking score or as a calculated free energy of binding (ΔG). For example, a study on novel 8-quinolinesulfonamide derivatives targeting PKM2 revealed that certain analogues exhibit a high binding affinity, with calculated ΔG values reaching as low as -10.48 kcal/mol. nih.gov These favorable binding energies are attributed to specific molecular interactions between the ligand and amino acid residues in the protein's active site.
Key interactions for quinoline-8-sulfonamide analogues binding to protein targets often include:
Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor and acceptor. For example, one of the sulfonamide oxygen atoms can accept a hydrogen bond from residues like Tyrosine (Tyr390), while the amide linker can form hydrogen bonds with residues such as Lysine (Lys311). nih.gov
Pi-Stacking Interactions: Aromatic rings in the ligands can form π-π stacking interactions with the aromatic side chains of amino acids within the binding pocket. researchgate.net
| Compound Analogue | Target Protein Complex | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Reference Compound 1 | 4G1N | -9.89 | Tyr390, Lys311, Phe26 |
| Analogue 9a | 4G1N | -10.12 | Not specified |
| Analogue 9a | 4FXF | -10.48 | Not specified |
| Reference Compound 5** | 4FXF | -8.60 | Not specified |
Elucidation of Compound-Target Complex Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.gov MD simulations are used to assess how the ligand and protein move and fluctuate under physiological conditions, confirming the stability of the interactions predicted by docking. mdpi.com
Studies on quinoline-8-sulfonamide derivatives have employed MD simulations to validate the docking results and to ensure that the identified binding mode is stable. nih.gov The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound within the active site. These simulations have confirmed that modifications to the quinoline-8-sulfonamide scaffold, such as the introduction of a 1,2,3-triazole moiety, can lead to greater stabilization of the ligand-protein complex when compared to reference compounds. mdpi.comnih.gov
Structure-Based Ligand Design and Virtual Screening Applications
The insights gained from docking and MD studies are fundamental to structure-based drug design. By understanding the specific interactions that drive binding affinity and selectivity, chemists can rationally design new analogues with improved properties. For example, identifying an unoccupied pocket near a bound ligand can prompt the addition of a new functional group to the ligand scaffold to form additional favorable interactions. mdpi.comnih.gov
Virtual screening is another powerful application of these computational techniques. nih.gov It involves docking large libraries of compounds against a protein target to identify potential "hits" for further experimental testing. This approach significantly accelerates the drug discovery process by prioritizing compounds that are most likely to be active. nih.govmdpi.com Libraries of quinoline (B57606) derivatives have been virtually screened against various therapeutic targets, including those involved in cancer and viral diseases, demonstrating the broad applicability of this chemical class. nih.govmdpi.com
Quantum Chemical Calculations and Spectroscopic Correlations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. These methods are used to investigate the conformational preferences, electronic structure, and reactivity of N-(4-fluorophenyl)quinoline-8-sulfonamide and its analogues.
Conformational Analysis and Energy Landscapes
Quantum chemical methods are used to perform conformational analysis by calculating the energies of different spatial arrangements (conformers) of the molecule. This allows for the construction of a potential energy landscape, which identifies the lowest energy (most stable) conformations. Understanding the preferred conformations and the energy barriers between them is essential for predicting how the molecule will present itself to a protein's binding site.
Electronic Structure Analysis and Reactivity Predictions
DFT calculations are widely used to elucidate the electronic structure of molecules. researchgate.netnih.gov Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity. A small energy gap generally indicates a more reactive molecule that is more easily polarized. nih.gov For a series of quinoline-sulfonamide derivatives, DFT calculations have shown that the energy gap can be modulated by different substituents. For example, one study found energy gaps for various analogues to be in the range of 3.85 to 3.88 eV. nih.gov Another investigation into a related quinoline-sulfonamide derivative reported a HOMO-LUMO gap of 2.88 eV, indicating significant potential for intramolecular charge transfer. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum chemical calculations. researchgate.net The MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In quinoline-sulfonamide analogues, the oxygen atoms of the sulfonamide group typically show a negative potential, identifying them as likely sites for electrophilic attack or as hydrogen bond acceptors. researchgate.net This information is invaluable for predicting how the molecule will interact with other molecules, including protein residues. researchgate.netnih.gov
| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Energy Gap (eV) |
|---|---|---|---|
| Dinaphthodiospyrol S | -6.39 | -3.51 | 2.88 |
| Analogue 10i | Not specified | Not specified | 3.8818 |
| Analogue 10m | Not specified | Not specified | 3.8586 |
| Analogue 10n | Not specified | Not specified | 3.8502 |
| Analogue 10o | Not specified | Not specified | 3.8534 |
Theoretical Spectroscopic Characterization (e.g., NMR, IR)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound and its analogues. Density Functional Theory (DFT) is a commonly employed method for these theoretical calculations, often using basis sets such as B3LYP/6-311++G(d,p). nih.gov Such studies allow for the prediction of vibrational frequencies (Infrared spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts, which can then be compared with experimental data to confirm molecular structures. nih.govtees.ac.uk
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated to assign vibrational modes to experimentally observed absorption bands. nih.gov For quinoline-sulfonamide derivatives, key vibrational modes include those of the sulfonamide (SO₂) group, the N-H bond, and various vibrations of the quinoline and phenyl rings. nih.govnih.gov The asymmetric and symmetric stretching vibrations of the SO₂ group typically fall within the 1125–1330 cm⁻¹ range. nih.gov The S-N stretching vibration is another characteristic peak for sulfonamides. nih.gov The calculated vibrational wavenumbers are often in good agreement with experimental findings, providing strong evidence for proposed molecular structures. nih.govmdpi.com
Below is a representative table comparing theoretical and experimental IR frequencies for key functional groups found in quinoline-sulfonamide analogues.
| Functional Group | Characteristic Vibration | Typical Theoretical Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | ~3496 nih.gov | ~3291-3328 nih.govmdpi.com |
| C-H (Aromatic) | Stretching | ~3124-3052 tees.ac.uk | ~2886-2983 mdpi.com |
| C=N, C=C (Aromatic) | Stretching | ~1582 nih.gov | ~1475-1626 mdpi.com |
| SO₂ (Sulfonamide) | Asymmetric Stretching | ~1350-1370 | ~1280-1330 nih.govmdpi.com |
| SO₂ (Sulfonamide) | Symmetric Stretching | ~1160-1180 | ~1144-1160 nih.govmdpi.com |
| S-N (Sulfonamide) | Stretching | ~847 nih.gov | ~931 nih.gov |
This table is generated based on typical values reported in the literature for related sulfonamide compounds. nih.govtees.ac.ukmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. nih.gov For quinoline-sulfonamide structures, the proton of the sulfonamide N-H group is a significant signal, often appearing downfield in the ¹H NMR spectrum. nih.govnih.gov Aromatic protons on the quinoline and phenyl rings resonate in their characteristic regions. nih.gov Similarly, ¹³C NMR spectra show distinct signals for the carbon atoms of the heterocyclic and aromatic rings. nih.gov Comparing these computed chemical shifts with experimental results is a crucial step in the structural elucidation of newly synthesized analogues. nih.govresearchgate.net
The following table illustrates typical calculated and experimental NMR chemical shifts for protons in key environments of quinoline-sulfonamide structures.
| Proton Environment | Typical Theoretical Chemical Shift (δ, ppm) | Typical Experimental Chemical Shift (δ, ppm) |
| N-H (Sulfonamide) | ~4.32 nih.gov | ~9.58-10.818 mdpi.comnih.gov |
| H (Quinoline/Phenyl Rings) | - | ~7.05-8.113 mdpi.comnih.gov |
Note: The theoretical value for the N-H proton can show significant discrepancy from the experimental value due to environmental and solvent effects, which are complex to model accurately. nih.gov
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. mdpi.com In the context of this compound analogues, 3D-QSAR is a particularly useful in-silico technique for drug design. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build these models. nih.gov
The process involves aligning a set of structurally related molecules and calculating various descriptors, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov These descriptors are then used to build a mathematical model that links the structural features to the observed biological activity (e.g., IC₅₀ values). mdpi.com
A robust QSAR model is characterized by strong statistical parameters, including a high squared correlation coefficient (R²), a high leave-one-out cross-validated correlation coefficient (Q²), and a high predictive correlation coefficient for an external test set (R²pred). nih.gov These models can explain a significant percentage of the variance in biological activity and are useful for predicting the potency of newly designed compounds. mdpi.com
| Statistical Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model for the training set. | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²pred (Predictive R² for Test Set) | Measures the ability of the model to predict the activity of an external set of compounds. | > 0.6 |
This table is based on typical threshold values for a consistent QSAR model. nih.gov
These validated QSAR models serve as powerful tools for guiding the design of new analogues with potentially enhanced activity. researchgate.net
Pharmacophore Generation and Screening
Pharmacophore modeling is another key ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model for a series of this compound analogues would define the spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are critical for binding to a specific biological target. researchgate.netresearchgate.net
The quinoline scaffold itself is considered a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.gov The sulfonamide group also provides key interaction points, often acting as a hydrogen bond donor and acceptor. nih.gov
Once a pharmacophore hypothesis is generated and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process helps to identify novel molecules from different chemical classes that possess the required pharmacophoric features and are therefore likely to be active at the target of interest. This approach accelerates the discovery of new chemical scaffolds for drug development.
Common pharmacophoric features for quinoline-sulfonamide derivatives may include:
Aromatic Rings (AR): The quinoline and phenyl rings often engage in π-π stacking or hydrophobic interactions within the target's binding site.
Hydrogen Bond Acceptor (HBA): The oxygen atoms of the sulfonamide group and the nitrogen atom of the quinoline ring are potential hydrogen bond acceptors.
Hydrogen Bond Donor (HBD): The N-H proton of the sulfonamide group is a key hydrogen bond donor.
Hydrophobic Feature (HY): The bicyclic quinoline system and the fluorophenyl group contribute to the molecule's hydrophobicity.
Computational Contributions to Lead Optimization and Drug Discovery Expediting
Computational methods are indispensable in modern drug discovery, particularly in the lead optimization phase, where a promising "hit" compound is refined into a "lead" candidate with improved efficacy, selectivity, and pharmacokinetic properties. nih.govfrontiersin.org For analogues of this compound, in silico techniques play a crucial role in expediting this process. researchgate.net
Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand within the active site of a target protein. nih.gov By analyzing the docking poses of quinoline-sulfonamide derivatives, researchers can understand the key amino acid interactions responsible for binding. nih.govrsc.org This information guides the rational design of new analogues with modifications aimed at enhancing these interactions, for example, by introducing substituents that can form additional hydrogen bonds or hydrophobic contacts. nih.gov
Molecular dynamics (MD) simulations can further refine this understanding by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding interactions. nih.govresearchgate.net
Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Early prediction of these properties helps to identify and eliminate compounds with poor drug-like characteristics, such as low oral bioavailability or potential metabolic instability, thereby saving significant time and resources in the drug development pipeline. nih.govresearchgate.net The combination of QSAR, pharmacophore modeling, molecular docking, and ADMET prediction creates a powerful in silico workflow that accelerates the iterative cycle of design, synthesis, and testing inherent to lead optimization. nih.gov
Investigation of Biological Targets and Mechanistic Pathways of N 4 Fluorophenyl Quinoline 8 Sulfonamide Analogues
Modulation of Pyruvate (B1213749) Kinase Muscle Isoform 2 (PKM2) Activity
Pyruvate Kinase M2 (PKM2) is a critical enzyme in the final, rate-limiting step of glycolysis. researchgate.net In contrast to its highly active M1 isoform found in normal differentiated tissues, PKM2 is predominantly expressed in embryonic and tumor cells. nih.govmdpi.com PKM2 can switch between a highly active tetrameric state and a less active dimeric state. nih.gov In cancer cells, the dimeric form is prevalent, leading to a metabolic shift known as the Warburg effect, where glucose is converted to lactate (B86563) even in the presence of oxygen. nih.govresearchgate.net This metabolic phenotype supports cancer cell proliferation, resistance to apoptosis, and angiogenesis. researchgate.netmdpi.com Consequently, modulating PKM2 activity is considered an attractive therapeutic strategy for cancer treatment. nih.govnih.gov
Quinoline-sulfonamide derivatives have been identified as allosteric modulators of PKM2. researchgate.netnih.gov These compounds bind to an allosteric site on the PKM2 protein, which is a site distinct from the active catalytic center. researchgate.netelifesciences.org This binding influences the enzyme's conformational state, specifically the equilibrium between its dimeric and tetrameric forms. researchgate.netnih.gov
PKM2 activators, including certain 6-, 7-, and 8-sulfamoylquinoline derivatives, function by binding to the allosteric site located between two A domains of the PKM2 dimer. nih.govresearchgate.net This interaction stabilizes the active tetrameric conformation of the enzyme. researchgate.netnih.gov The shift from the low-activity dimeric state to the high-activity tetrameric state reverses the glycolytic phenotype of cancer cells, promoting a metabolic program less conducive to cell proliferation. researchgate.netresearchgate.net Molecular docking studies have helped in the design of these 8-quinolinesulfonamide derivatives to act as potent modulators of PKM2. nih.govnih.gov
The activation of PKM2 by quinoline-sulfonamide analogues directly impacts the metabolic pathways within cancer cells. By forcing PKM2 into its active tetrameric state, these compounds enhance the conversion of phosphoenolpyruvate (B93156) to pyruvate, thereby reversing the hallmark of the Warburg effect. researchgate.netnih.gov
In vitro experiments on A549 lung cancer cells with a quinoline-8-sulfonamide (B86410) derivative, compound 9a, demonstrated a significant alteration in cell metabolism. nih.govnih.gov Fluorometric analysis showed that treatment with this compound led to a reduction in intracellular pyruvate levels by approximately 50% compared to control cells. nih.gov This decrease in pyruvate, a key metabolite, indicates a profound shift in the metabolic activity of the cancer cells, moving away from aerobic glycolysis and impacting the availability of building blocks for biosynthesis. researchgate.netnih.gov This metabolic reprogramming is a key mechanism behind the anti-proliferative effects of these compounds. nih.gov
Beyond metabolic reprogramming, quinoline-sulfonamide analogues have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.govnih.gov These effects are intrinsically linked to the modulation of PKM2 and the subsequent metabolic stress placed upon the tumor cells. nih.govmdpi.com
Studies involving quinoline-8-sulfonamide derivatives demonstrated a significant impact on cancer cell viability and cell-cycle phase distribution. nih.govnih.gov In A549 lung cancer cells, treatment with a specific analogue (compound 9a) not only reduced cell proliferation but also caused an increase in DNA fragmentation, which is a late phase of apoptosis. mdpi.com This suggests that the compound activates apoptotic pathways within the cancer cells. mdpi.com Other studies on different quinoline-based sulfonamide derivatives have also confirmed their ability to induce apoptosis, with one compound inducing apoptosis in 16.0% of PANC-1 pancreatic cancer cells. nih.govbenthamscience.com Furthermore, related quinazoline (B50416) sulfonamides have been shown to arrest cell cycle growth at the G1 phase. nih.gov
A crucial aspect of any potential anticancer agent is its selectivity for cancer cells over healthy, normal cells. Since PKM2 is predominantly expressed in cancer cells while other isoforms like PKM1 are found in normal tissues, targeting PKM2 provides an inherent degree of selectivity. nih.govmdpi.com
Analogues of N-(4-fluorophenyl)quinoline-8-sulfonamide have demonstrated this desired selectivity. nih.govnih.gov In vitro studies have shown that these compounds exhibit more pronounced cytotoxicity on cancer cells compared to normal cells. nih.govnih.gov For example, evaluations of a series of 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides showed high activity against colon, breast, and cervical cancer cell lines, while displaying selectivity relative to the noncancerous keratinocyte cell line HaCaT. mdpi.com This selectivity indicates that the mode of action is specific to the unique metabolic state of tumor cells characterized by the expression of PKM2. nih.gov
Carbonic Anhydrase (CA) Isoform Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. nih.gov They are involved in various physiological processes, including pH regulation. nih.gov Certain CA isoforms, particularly the tumor-associated human carbonic anhydrase (hCA) IX and XII, are overexpressed in many cancers, often in response to hypoxia. nih.govresearchgate.net Their activity helps cancer cells maintain a neutral intracellular pH while promoting an acidic extracellular environment, which facilitates tumor invasion and metastasis. mdpi.com Therefore, inhibiting these specific isoforms is a validated strategy for anticancer drug development. nih.gov
Quinoline-based sulfonamides have been developed as potent and selective inhibitors of these tumor-associated carbonic anhydrase isoforms. nih.gov The primary sulfonamide group acts as a zinc-binding group, anchoring the inhibitor to the zinc ion in the enzyme's active site. nih.govresearchgate.net
Studies on a series of quinoline-based benzenesulfonamides revealed potent inhibitory activity against hCA IX and hCA XII, with significantly less activity against the ubiquitous cytosolic isoforms hCA I and hCA II. nih.gov This selectivity is critical for minimizing off-target effects. For instance, certain para-sulfonamide derivatives showed excellent inhibitory activity against hCA IX and hCA XII, with inhibition constants (Kᵢ) in the low nanomolar range. nih.gov The data below highlights the selective inhibition profile of representative quinoline-sulfonamide analogues against various hCA isoforms. nih.gov
Table 1: Inhibition Data of Representative Quinoline-Sulfonamide Analogues Against Human Carbonic Anhydrase (hCA) Isoforms Inhibition constants (Kᵢ) are reported in nM. A lower Kᵢ value indicates stronger inhibition.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 11c | 256.4 | 120.3 | 8.4 | 25.6 |
| 13a | 105.4 | 85.6 | 25.8 | 9.8 |
| 13b | 88.2 | 45.1 | 5.5 | 13.2 |
| 13c | 125.8 | 98.4 | 18.6 | 8.7 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Data sourced from a study on quinoline-based benzenesulfonamides. nih.gov
Comparative Enzymatic Inhibition Kinetics with Reference Compounds
Analogues of this compound have been evaluated as modulators of various enzymes, with studies often comparing their activity to established reference compounds. For instance, a series of 8-quinolinesulfonamide derivatives were designed and assessed as potential modulators of pyruvate kinase M2 (PKM2), a key enzyme in cancer metabolism. nih.gov In silico studies, including molecular docking, were used to predict the binding affinity of these compounds to the PKM2 protein. The binding affinity, represented by the Gibbs free energy of binding (∆G), indicated that several quinoline-8-sulfonamide derivatives possessed a strong potential to interact with the target protein, comparable to or exceeding that of reference modulators. nih.gov
One derivative, compound 9a in a specific study, demonstrated a particularly high binding affinity for PKM2, which was subsequently correlated with in vitro activity. nih.gov This compound was shown to reduce intracellular pyruvate levels in A549 lung cancer cells, indicating a direct impact on the enzyme's function within a cellular context. nih.gov The anti-proliferative effect of these derivatives further substantiated the structure-activity relationship suggested by the initial in silico screening. nih.gov
Table 1: Comparative Binding Affinities of Quinoline-8-Sulfonamide Analogues against Pyruvate Kinase M2 (PKM2) This table is interactive and can be sorted by clicking on the headers.
| Compound | Target Protein Complex | Binding Affinity (ΔG kcal/mol) | Reference Compound | Reference Binding Affinity (ΔG kcal/mol) |
|---|---|---|---|---|
| Derivative 9a | 4G1N | -10.72 | NZT (1) | Similar to 9a-e |
| Derivative 9a | 4FXF | -10.48 | Shikonin (5) | Weaker than 9a-e |
| Derivatives 9b-e | 4G1N | Similar to 9a | NZT (1) | Similar to 9a-e |
| Derivatives 9b-e | 4FXF | Significantly higher than Shikonin | Shikonin (5) | Weaker than 9a-e |
In studies of other related quinoline (B57606) conjugates, such as quinoline–1,3,4-oxadiazole hybrids, researchers have performed detailed enzyme kinetic analyses to determine the mode of inhibition against enzymes like α-glucosidase. mdpi.com These investigations help to clarify whether the compounds act as competitive, non-competitive, or allosteric inhibitors, providing deeper insight into their mechanism of action compared to reference drugs like acarbose. mdpi.com
Interactions with G-protein Coupled Receptors (GPCRs)
Quinoline derivatives have been identified as potential modulators of Class B G-protein coupled receptors (GPCRs), which are crucial in various physiological processes and are significant drug targets.
Targeting Receptor Activity Modifying Protein 1 (RAMP1)
A key interaction for certain GPCRs, such as the calcitonin gene-related peptide (CGRP) receptor, involves the Receptor Activity Modifying Protein 1 (RAMP1). nih.gov The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and RAMP1. nih.gov RAMP1 is essential for the receptor's function, influencing ligand binding and receptor trafficking. nih.gov
Docking studies have shown that quinoline derivatives can bind effectively within the antagonist binding pocket of the CGRP receptor. nih.gov The interactions involve key residues from both CLR and RAMP1. Specifically, residues such as Trp74 and Trp84 within RAMP1 have been implicated in the binding of antagonists. nih.govnih.gov The tryptophan residue at position 74 in RAMP1 is particularly critical and has been shown to be involved in the high affinity and selectivity of certain antagonists for the CGRP receptor. nih.gov
Signaling Pathway Modulation (e.g., Gαs/Gαi-cAMP)
The binding of ligands to the CGRP receptor complex typically modulates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the Gαs signaling pathway. By acting as antagonists, quinoline-based compounds can inhibit the agonist-stimulated production of cAMP. nih.gov The efficacy of these compounds as antagonists is measured by their ability to block the signaling cascade initiated by the natural ligand, CGRP. Studies on the CGRP receptor and the related amylin receptor, which also associates with RAMPs, have utilized cAMP accumulation assays to characterize the pharmacological profile of antagonists. nih.gov The interaction with RAMP1 is a determining factor for the sensitivity of the receptor complex to specific antagonists. nih.gov
DNA Gyrase and Topoisomerase Inhibition Mechanisms
The quinoline scaffold is famously associated with the inhibition of bacterial DNA gyrase and topoisomerase IV, a mechanism exploited by fluoroquinolone antibiotics. nih.gov However, newer analogues, including this compound derivatives, may exhibit different and potentially novel mechanisms of inhibition.
Research into isoquinoline (B145761) sulfonamides has revealed a class of allosteric gyrase inhibitors. nih.gov Unlike fluoroquinolones, which poison the enzyme by stabilizing the DNA-gyrase cleavage complex, these allosteric inhibitors bind to a different pocket on the enzyme. nih.govnih.gov This binding prevents the supercoiling activity of DNA gyrase and, notably, inhibits the enzyme's ability to cleave DNA. nih.gov This mechanism is distinct because it blocks both the supercoiling and relaxation activities of the enzyme without promoting the formation of potentially lethal double-stranded DNA breaks. nih.gov A p-fluorophenyl analogue was identified as one of the most potent compounds in one such study, though it also displayed significant cytotoxicity. nih.gov
Table 2: Antimicrobial and DNA Gyrase Inhibitory Activity of Selected Quinoline Analogues This table is interactive and can be sorted by clicking on the headers.
| Compound | Organism/Enzyme | Activity Metric | Value | Reference Compound | Reference Value |
|---|---|---|---|---|---|
| Phenyl isoquinoline sulfonamide (100) | Bacteria | MIC | 1.6 µM | - | - |
| p-fluorophenyl isoquinoline sulfonamide (101) | Bacteria | MIC | 1.6 µM | - | - |
| Pyridinyl isoquinoline sulfonamide (102) | Bacteria | MIC | 3.1 µM | - | - |
| Compound 6b | S. aureus DNA gyrase | IC₅₀ | 33.64 µM | Ciprofloxacin | 3.80 µM |
| Compound 10 | S. aureus DNA gyrase | IC₅₀ | 8.45 µM | Ciprofloxacin | 3.80 µM |
Furthermore, other classes of quinoline derivatives, such as pyrazolo[4,3-f]quinolines, have been investigated for their ability to inhibit human topoisomerase I and IIα. mdpi.com Some of these compounds showed potent inhibition of topoisomerase IIα, comparable to the reference drug etoposide, suggesting that the broader quinoline structure is a versatile pharmacophore for targeting these essential enzymes. mdpi.com
Emerging Biological Targets and Pathways
The therapeutic potential of quinoline sulfonamides is expanding as research uncovers novel biological targets.
Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR) Allosteric Modulation
A significant emerging area of research is the allosteric modulation of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel involved in cognitive processes. nih.gov The α7 nAChR has a high permeability to calcium and desensitizes rapidly upon activation. mdpi.comacs.org
Certain quinoline-8-sulfonamide derivatives, specifically those with a tetrahydro-cyclopenta[c]quinoline-8-sulfonamide (TQS) core, have been identified as potent allosteric modulators of the α7 nAChR. nih.govnih.gov For example, 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinoline-8-sulfonamide (also known as GAT-107 or 4BP-TQS) acts as a powerful positive allosteric modulator (PAM). nih.gov These molecules bind to an allosteric site on the receptor, distinct from the orthosteric site where acetylcholine binds. nih.gov
PAMs are categorized into two types. Type I PAMs primarily increase the peak current evoked by an agonist, while Type II PAMs also significantly delay the receptor's desensitization. nih.gov The TQS-based compounds are generally classified as Type II PAMs. nih.gov Some of these molecules, termed "ago-PAMs," can even activate the receptor directly in the absence of an orthosteric agonist. nih.gov This allosteric modulation enhances the function of the α7 nAChR, presenting a potential therapeutic strategy for neurological and psychiatric disorders. nih.govresearchgate.net
AXL Kinase Inhibition and Signaling Disruption
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and has emerged as a significant target in oncology. mdpi.com Its overexpression is linked to poor prognosis in numerous cancers, as it plays a crucial role in tumor cell proliferation, survival, migration, and the development of therapeutic resistance. nih.govresearchgate.net Consequently, the inhibition of AXL kinase is a promising strategy for cancer treatment. mdpi.com
Analogues of the quinoline sulfonamide scaffold have been identified as potent inhibitors of AXL kinase. nih.govresearchgate.net One such class of compounds is N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides. Through detailed structure-activity relationship (SAR) studies, researchers have developed derivatives with low nanomolar inhibitory activity against AXL. nih.gov These inhibitors function by targeting the ATP-binding site of the kinase domain, preventing the phosphorylation of AXL and the subsequent activation of downstream signaling pathways. ed.ac.uk
The primary signaling cascades activated by the AXL axis include the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is critical for cell survival. ed.ac.uk By blocking AXL phosphorylation, quinoline-based inhibitors effectively disrupt these pathways. This disruption leads to a reduction in tumor cell migration and invasion. researchgate.net In preclinical xenograft models, lead compounds from this class have demonstrated significant antitumor activity, reducing tumor size and lung metastasis formation without notable toxicity. nih.govresearchgate.net
| Compound | Target | IC₅₀ (nM) | Notes | Reference |
|---|---|---|---|---|
| N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamide Analogue | AXL Kinase | Low nanomolar | Demonstrated reduction in tumor size by 40% and lung metastasis by 66% in xenograft models. | nih.govresearchgate.net |
| BMS-777607 | AXL, MET | 7 | A potent inhibitor of the Met kinase superfamily with significant AXL activity. | ed.ac.uk |
Tubulin Polymerization Inhibition and Cytoskeletal Dynamics
The microtubule system is a critical component of the cellular cytoskeleton, essential for maintaining cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. nih.gov Its dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin heterodimers, makes it an attractive target for anticancer agents. Disruption of microtubule dynamics can lead to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.gov
Several quinoline-containing compounds have been developed as inhibitors of tubulin polymerization. nih.govfrontiersin.org These agents often act as colchicine (B1669291) binding site inhibitors, preventing the assembly of microtubules. frontiersin.org For example, a series of quinoline derivatives of combretastatin (B1194345) A-4 (a potent natural tubulin inhibitor) have shown significant antiproliferative activities against various cancer cell lines. nih.gov
One notable quinoline-4-methoxycinnamide hybrid compound demonstrated potent inhibition of tubulin polymerization, with a percentage inhibition value of 82.01%, comparable to the known inhibitor colchicine (86.79%). rsc.org Mechanistic studies confirm that these analogues disrupt microtubule formation, leading to mitotic arrest and the induction of apoptosis. This is often evidenced by an increase in the population of cells in the G2/M phase of the cell cycle. nih.govrsc.org The structure-activity relationship for these compounds indicates that specific substitutions on the quinoline ring system are crucial for their potent antitubulin activity. frontiersin.org
| Compound Class | Mechanism | Example Compound | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Quinoline derivatives of Combretastatin A-4 | Tubulin Polymerization Inhibition | Compound 12c | 0.010 - 0.042 µM (against various cancer cell lines) | nih.gov |
| Quinoline-4-methoxycinnamide hybrids | Tubulin Polymerization Inhibition | Hybrid 6e | 2.46 µM (against HepG2 cell line) | rsc.org |
Estrogen Receptor Alpha (ERα) Interaction
The Estrogen Receptor Alpha (ERα) is a nuclear hormone receptor that plays a pivotal role in the development and progression of a significant portion of breast cancers. mdpi.com It functions as a ligand-activated transcription factor, and its inhibition is a cornerstone of endocrine therapy for ER-positive breast cancer. mdpi.com Compounds that can modulate the activity of ERα are known as Selective Estrogen Receptor Modulators (SERMs). nih.gov
The quinoline scaffold has been identified as a promising structural motif for the development of novel ER ligands. nih.gov Researchers have employed cell-free microsphere-based binding assays to characterize the interaction of ERα with various conformation-sensing peptides. These peptide profiles help to distinguish between proliferative (agonist) and non-proliferative (antagonist) ER ligands. nih.gov
Through this approach, potent quinoline-based ligands have been discovered that exhibit minimal stimulation in Ishikawa cells, a human endometrial adenocarcinoma cell line used to assess uterine effects. nih.gov The interaction of these quinoline analogues with the ligand-binding domain of ERα can alter the receptor's conformation. This conformational change affects the recruitment of coactivator or corepressor proteins, thereby modulating the transcription of estrogen-responsive genes. nih.gov While specific studies on this compound are limited in this context, the established affinity of the broader quinoline class for ERα suggests a potential mechanism of action for its analogues that warrants further investigation. nih.gov
Pharmacological Applications and Future Research Directions
Contributions to Cancer Therapeutic Research and Target Validation
The quest for novel anticancer agents has led to the exploration of quinoline-8-sulfonamide (B86410) derivatives as potential therapeutics. These compounds have been investigated for their ability to modulate key signaling pathways implicated in tumorigenesis and cell survival. While specific studies on N-(4-fluorophenyl)quinoline-8-sulfonamide are nascent, research on analogous structures suggests potential mechanisms of action. For instance, certain quinoline-8-sulfonamide derivatives have been identified as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a critical enzyme in cancer metabolism. By targeting PKM2, these compounds can disrupt the metabolic advantages of cancer cells, leading to reduced proliferation and viability.
Furthermore, the nuclear factor NF-κB pathway, which plays a pivotal role in cell proliferation and survival, has been identified as a potential target for N-(quinoline)sulfonamide derivatives. Inhibition of this pathway can sensitize cancer cells to apoptosis. The incorporation of a 4-fluorophenyl group in this compound may enhance its binding affinity and selectivity for specific protein targets within these pathways, a hypothesis that warrants further investigation. The evaluation of this compound against a panel of cancer cell lines, such as pancreatic (PANC-1, CAPAN-1), colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer lines, could provide valuable insights into its anticancer spectrum and potency.
Potential as Anti-inflammatory Agents in Chronic Diseases
Chronic inflammatory diseases represent a significant global health burden, and the development of novel anti-inflammatory agents is a key research priority. Quinoline-8-sulfonamide derivatives have emerged as promising candidates in this area. One of the key mechanisms underlying their anti-inflammatory effects is the inhibition of the Toll-like receptor 4 (TLR4)/MD-2 complex, which plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines.
A related compound, N-(4-methoxyphenyl) quinoline-8-sulfonamide, has been shown to reduce the inflammatory response of fibroblast-like synoviocytes in rheumatoid arthritis by targeting receptor activity modifying protein 1 (RAMP1). This finding suggests that this compound may also exert its anti-inflammatory effects through the modulation of key inflammatory mediators and signaling pathways. The fluorine substitution could influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy. Further studies are needed to evaluate its ability to inhibit the production of inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).
Advancements in Antibacterial Research, with Emphasis on Multidrug-Resistant Strains
The rise of multidrug-resistant (MDR) bacteria poses a severe threat to public health, necessitating the discovery of new antibacterial agents with novel mechanisms of action. The sulfonamides were among the first classes of antibiotics to be discovered, and their derivatives continue to be explored for their antibacterial properties. Quinoline-based compounds have also demonstrated significant antibacterial activity, often by targeting bacterial DNA gyrase and topoisomerase IV.
The hybridization of these two pharmacophores in compounds like this compound offers a promising strategy to combat bacterial resistance. Research on C-2 derivatized 8-sulfonamidoquinolines has shown that these compounds can act as zinc-dependent antibacterial agents, functioning as metal ionophores to disrupt bacterial cell processes. This distinct mode of action could be effective against resistant strains where traditional antibiotic mechanisms are compromised. The evaluation of this compound against a panel of clinically relevant bacteria, including MDR strains of Staphylococcus aureus, Streptococcus uberis, and Escherichia coli, is a critical next step to determine its potential as a novel antibacterial therapeutic.
Antiviral Activity Investigations and Mechanistic Elucidation
The broad biological activity of quinoline (B57606) and sulfonamide derivatives extends to the antiviral domain. Various heterocyclic sulfonamides have been investigated as potential antiviral agents against a range of viruses. Similarly, quinoline-based compounds have shown promise in inhibiting viral replication and entry.
While direct antiviral studies on this compound are yet to be extensively reported, the structural motif suggests potential for such activity. For instance, some acylhydrazone derivatives of 4-oxo-4H-quinoline have demonstrated activity against the tobacco mosaic virus (TMV). The mechanism of action for such compounds can involve the inhibition of viral enzymes or interference with the viral life cycle. Future research should focus on screening this compound against a diverse panel of viruses to identify any potential antiviral efficacy and to elucidate the underlying molecular mechanisms.
Opportunities for Novel Ligand Design and Rational Lead Optimization
The this compound scaffold provides a versatile platform for novel ligand design and rational lead optimization. The quinoline ring, the sulfonamide linker, and the fluorophenyl moiety can all be systematically modified to improve potency, selectivity, and pharmacokinetic properties. Molecular docking and computational modeling can be employed to predict the binding interactions of these derivatives with their biological targets, guiding the design of more effective compounds.
Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry for Therapeutic Innovation
The development of this compound and its analogs into clinically viable therapeutics will require a concerted, interdisciplinary approach. The synthesis of novel derivatives by medicinal chemists, coupled with high-throughput screening and detailed biological evaluation by chemical biologists, will be crucial for identifying lead compounds with optimal therapeutic profiles.
Furthermore, the use of advanced techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed structural information on how these compounds bind to their protein targets. This information is invaluable for structure-based drug design and the rational optimization of ligand-protein interactions. The integration of computational chemistry, synthetic chemistry, and biological sciences will be paramount in unlocking the full therapeutic potential of the quinoline-8-sulfonamide scaffold and in accelerating the translation of these promising compounds from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing N-(4-fluorophenyl)quinoline-8-sulfonamide, and how can reaction conditions be optimized for reproducibility?
- The compound is typically synthesized via multistep reactions, starting with the formation of the quinoline core (e.g., Skraup synthesis) followed by sulfonamide group introduction using sulfonyl chloride in basic conditions . Optimization involves controlling solvent polarity (e.g., N,N-dimethylacetamide), temperature (e.g., 80–100°C), and stoichiometric ratios of reagents like 1-(cyclopropylmethyl)piperazine dihydrochloride . Post-synthetic purification via crystallization or HPLC ensures high purity (>98%) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Key methods include:
- X-ray Powder Diffraction (XRPD) : To identify crystalline phases and polymorphs .
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting behavior .
- High-Resolution Mass Spectrometry (HRMS) and NMR : Verify molecular weight and structural assignments .
Q. How does this compound interact with nicotinic acetylcholine receptors (nAChRs) in preliminary pharmacological assays?
- The compound acts as a positive allosteric modulator (PAM) of α7 nAChRs, potentiating acetylcholine responses without intrinsic agonist activity. It antagonizes allosteric agonists like 4BP-TQS, highlighting its dual role in receptor modulation . Initial assays use electrophysiological recordings (e.g., patch-clamp) on transfected cells or native neurons to measure ion flux .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) at the 4-fluorophenyl group alter pharmacological activity and binding kinetics?
- Replacing fluorine with bulkier halogens (e.g., bromine or iodine) at the para position converts PAM activity to allosteric agonism, as seen in 4BP-TQS and 4IP-TQS . Computational docking studies reveal that halogen size affects steric interactions at the transmembrane binding site, altering activation/inactivation rates and desensitization profiles .
Q. What experimental strategies can resolve contradictions in solubility and crystallinity data across different salt forms of the compound?
- Salt screening (e.g., hydrochloride, phosphate, or maleate salts) paired with solubility parameter modeling identifies optimal counterions for enhanced bioavailability . Conflicting crystallinity data can be addressed by varying solvent systems (e.g., ethanol/water vs. toluene) during recrystallization and monitoring nucleation kinetics via dynamic light scattering (DLS) .
Q. How can researchers design robust structure-activity relationship (SAR) studies to differentiate between orthosteric and allosteric binding mechanisms?
- Chimera Receptor Constructs : Replace α7 nAChR transmembrane domains with non-responsive subunits to isolate allosteric effects .
- Radioligand Displacement Assays : Use [³H]-4BP-TQS to quantify binding affinity shifts induced by fluorophenyl modifications .
- Kinetic Analysis : Compare association/dissociation rates (e.g., via stopped-flow fluorimetry) to distinguish competitive vs. non-competitive inhibition .
Methodological Notes
- Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates like cyclopentylmethyl-thiophene derivatives .
- Data Contradictions : Cross-validate pharmacological results using orthogonal assays (e.g., calcium imaging vs. electrophysiology) to minimize false positives .
- Crystallization Challenges : Employ seeding techniques with characterized crystalline templates to improve polymorph consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
